Sodium;3,4,5-trihydroxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate
Description
Tizoxanide Glucuronide, Sodium Salt is a metabolite of the drug nitazoxanide, which is known for its broad-spectrum antiparasitic and antiviral properties. This compound is formed through the glucuronidation of tizoxanide, an active metabolite of nitazoxanide. The molecular formula of Tizoxanide Glucuronide, Sodium Salt is C16H14N3O10S•Na, and it has a molecular weight of 463.35 g/mol .
Properties
Molecular Formula |
C16H14N3NaO10S |
|---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
sodium;3,4,5-trihydroxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C16H15N3O10S.Na/c20-9-10(21)12(14(24)25)29-15(11(9)22)28-7-4-2-1-3-6(7)13(23)18-16-17-5-8(30-16)19(26)27;/h1-5,9-12,15,20-22H,(H,24,25)(H,17,18,23);/q;+1/p-1 |
InChI Key |
HJXNHPDNJXKILF-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tizoxanide Glucuronide, Sodium Salt involves the glucuronidation of tizoxanide. This process is catalyzed by the enzyme uridine diphosphate-glucuronosyltransferase, which transfers glucuronic acid from uridine diphosphate to tizoxanide . The reaction typically occurs under mild conditions, with the presence of the enzyme and appropriate cofactors.
Industrial Production Methods
Industrial production of Tizoxanide Glucuronide, Sodium Salt follows similar principles but on a larger scale. The process involves the use of recombinant enzymes to catalyze the glucuronidation reaction efficiently. The reaction mixture is then purified to isolate the desired product, which is subsequently converted to its sodium salt form for stability and ease of handling .
Chemical Reactions Analysis
Types of Reactions
Tizoxanide Glucuronide, Sodium Salt primarily undergoes glucuronidation, a type of conjugation reaction. This reaction involves the addition of glucuronic acid to the parent compound, tizoxanide .
Common Reagents and Conditions
The glucuronidation reaction requires uridine diphosphate-glucuronic acid as the glucuronic acid donor and uridine diphosphate-glucuronosyltransferase as the catalyst . The reaction is typically carried out under physiological conditions, with a pH around 7.4 and a temperature of 37°C.
Major Products
The major product of the glucuronidation reaction is Tizoxanide Glucuronide, Sodium Salt. This compound is more water-soluble than its parent compound, tizoxanide, which facilitates its excretion from the body .
Scientific Research Applications
Structural Features
The compound contains multiple hydroxyl groups and a nitro group within a thiazole ring. These functional groups are crucial for its biological activity, enhancing solubility and bioavailability in biological systems.
Antibacterial Properties
Research indicates that sodium;3,4,5-trihydroxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate exhibits significant antibacterial activity. The thiazole ring enhances the compound's ability to interact with bacterial enzymes and disrupt cell wall synthesis. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents.
Inhibition of Enzymatic Activity
The compound has been shown to inhibit specific enzymes related to bacterial virulence factors. For instance, it can downregulate the expression of major activators in pathogenic bacteria, which is crucial for controlling infections. This property suggests potential applications in treating bacterial infections and possibly preventing antibiotic resistance.
Cellular Uptake and Bioavailability
The presence of multiple hydroxyl groups increases the solubility of the compound in biological systems. Enhanced solubility facilitates better cellular uptake, which is vital for its therapeutic efficacy.
Anticancer Potential
Recent studies have explored the anticancer properties of this compound. The compound has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. Its mechanism involves targeting specific pathways involved in cell proliferation and survival .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory applications. By modulating inflammatory pathways, it could serve as a therapeutic agent for conditions characterized by excessive inflammation .
Study 1: Antibacterial Efficacy
A study conducted on various bacterial strains demonstrated that this compound effectively inhibited bacterial growth at concentrations as low as 10 µg/mL. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
Study 2: Anticancer Activity
In vitro studies on cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration). The mechanism was linked to the induction of apoptosis via caspase activation pathways .
Mechanism of Action
Tizoxanide Glucuronide, Sodium Salt exerts its effects through the inhibition of the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) cycle in anaerobic microbes . This disruption of energy metabolism leads to the death of the parasites. Additionally, it induces lesions in the cell membranes and depolarizes the mitochondrial membrane potential, further contributing to its antiparasitic and antiviral activities .
Comparison with Similar Compounds
Similar Compounds
Nitazoxanide: The parent compound, known for its broad-spectrum antiparasitic and antiviral properties.
Tizoxanide: The active metabolite of nitazoxanide, which retains most of the parent compound’s activity.
Metronidazole: Another antiparasitic and antibacterial agent, though with a different mechanism of action.
Uniqueness
Tizoxanide Glucuronide, Sodium Salt is unique due to its enhanced water solubility and excretion profile compared to its parent compound, tizoxanide . This property makes it an important metabolite for studying the pharmacokinetics and pharmacodynamics of nitazoxanide.
Biological Activity
Sodium;3,4,5-trihydroxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate, commonly referred to as Tizoxanide Glucuronide, is a sodium salt derivative of tizoxanide, which is an active metabolite of the antiparasitic and antiviral drug nitazoxanide. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C16H14N3NaO10S |
| Molecular Weight | 463.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | HJXNHPDNJXKILF-UHFFFAOYSA-M |
Antiparasitic and Antiviral Properties
Tizoxanide, the parent compound of this compound, exhibits broad-spectrum activity against various parasites and viruses. Research indicates that it acts by inhibiting the pyruvate:ferredoxin oxidoreductase enzyme in anaerobic microorganisms, which is crucial for their energy metabolism.
The mechanism involves:
- Inhibition of Energy Metabolism : By disrupting the metabolic pathways essential for the survival of parasites.
- Broad-Spectrum Activity : Effective against protozoa such as Giardia lamblia and Entamoeba histolytica, as well as certain viral infections.
Pharmacokinetics
The pharmacokinetic profile of Tizoxanide includes rapid absorption and extensive metabolism. The compound undergoes glucuronidation to form this compound, which enhances its solubility and bioavailability .
Bioavailability Studies
Studies have shown that the bioavailability of tizoxanide varies significantly across species:
- In rats: Bioavailability ranged from 0.5% to 38.7% depending on the dosage.
- In dogs: Bioavailability was lower at 0% to 23% for similar dosages .
Case Studies
Several studies have highlighted the efficacy of tizoxanide in treating infections:
- Clinical Trials : A clinical trial demonstrated that nitazoxanide (and by extension its metabolites) effectively reduced symptoms in patients with viral gastroenteritis .
- Animal Studies : In animal models, administration of tizoxanide showed significant reductions in parasitic load and improved overall health markers in infected subjects .
Safety and Toxicology
Tizoxanide is generally well-tolerated with a low incidence of adverse effects. Common side effects include gastrointestinal disturbances. Long-term studies indicate no significant toxicity at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
